2-(Tert-butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3h)-one
Description
Properties
IUPAC Name |
2-tert-butyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-14(2,3)13-15-11(17)10-8-6-4-5-7-9(8)18-12(10)16-13/h4-7H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFFUNKGCHIZJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The most direct route involves cyclocondensation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 1 with pivalaldehyde (2,2-dimethylpropanal) 2 to form the pyrimidinone core. The reaction proceeds via Schiff base formation followed by intramolecular cyclization.
Key Steps :
Optimization and Yields
- Solvent System : Ethanol for azomethine formation (30–60 minutes, reflux) and acetic acid/DMSO for cyclization (60 minutes, reflux).
- Yield : 72–85% after recrystallization from ethanol.
- Catalyst-Free : Unlike earlier methods requiring ZnO-CeO2 nanocomposites, this approach avoids specialized catalysts.
Gewald Synthesis Followed by Cyclization
Thiophene Core Construction
The Gewald reaction constructs the tetrahydrobenzothiophene scaffold. Cyclohexanone reacts with sulfur, malononitrile, and tert-butyl cyanoacetate in ethanol under basic conditions to yield 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile 4 .
Reaction Conditions :
Pyrimidinone Ring Formation
4 undergoes cyclization with formamide or urea in acidic media (e.g., HCl/glacial acetic acid) to form the pyrimidinone ring. The tert-butyl group remains intact due to its steric protection.
Key Observations :
- Acid Choice : HCl (6N) achieves complete conversion in 4–6 hours.
- Yield : 78–82% after recrystallization.
Vilsmeier-Haack Approach for Chloro Intermediates
Chlorination of Pyrimidinone Precursors
A 4-chloro intermediate 5 is synthesized from 1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one using Vilsmeier reagent (POCl3/DMF). While this method primarily targets PDE9 inhibitors, analogous protocols apply to tert-butyl-substituted derivatives.
Modifications for Tert-Butyl Incorporation :
Limitations
- Steric Hindrance : Bulky tert-butyl groups reduce nucleophilic substitution efficiency.
- Side Products : Competing eliminations occur at temperatures >90°C.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Stereochemical Considerations
Steric Effects in Cyclocondensation
The tert-butyl group’s bulk influences reaction pathways. In azomethine intermediates, pseudoaxial tert-butyl conformations minimize steric clashes during cyclization, as evidenced by X-ray crystallography.
Solvent Polarity and Reaction Kinetics
Polar aprotic solvents (e.g., DMSO) accelerate cyclization by stabilizing transition states. Nonpolar solvents like toluene favor Gewald adducts but slow pyrimidinone formation.
Chemical Reactions Analysis
Thione Formation via Phosphorus Pentasulfide
The 4-oxo group undergoes conversion to a thione derivative under specific conditions. Treatment with phosphorus pentasulfide (PS) in dry toluene yields the corresponding pyrimidine-4(3H)-thione (compound 16 ) in a single step .
| Reaction Conditions | Product Structure | Yield | Key Spectral Data (IR/NMR) |
|---|---|---|---|
| PS, dry toluene, reflux | Thieno[2,3-d]pyrimidine-4-thione | 85% | IR: (C=S); |
This reaction eliminates the carbonyl group while introducing a sulfur atom, enabling further nucleophilic substitutions.
Alkylation Reactions
The thione derivative reacts with alkylating agents such as ethyl chloroacetate to form thioether-linked products. For example:
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Ethyl chloroacetate | Base (e.g., KCO), ethanol | Ethyl 2-(thienopyrimidin-4-ylthio)acetate (18 ) | 78% |
Characterization :
Hydrazine Substitution
The thione reacts with hydrazine hydrate to form 4-hydrazinyl derivatives:
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Hydrazine hydrate | Ethanol, reflux | 4-Hydrazinylthieno[2,3-d]pyrimidine (17 ) | 82% |
Characterization :
Cyclocondensation for 2-Substituted Derivatives
The parent compound participates in cyclocondensation reactions with aldehydes to form azomethine intermediates, which are subsequently cyclized. For instance, reaction with aromatic aldehydes in glacial acetic acid/DMSO yields 2-aryl-substituted derivatives :
| Aldehyde | Conditions | Product (2-Substituted Derivative) | Yield |
|---|---|---|---|
| Benzaldehyde | Glacial acetic acid, DMSO, reflux | 2-Phenyltetrahydrobenzo thieno[2,3-d]pyrimidin-4(3H)-one | 90% |
Characterization :
Substitution at the 4-Position
The 4-oxo group can be activated for nucleophilic substitution. Chlorination with POCl followed by reaction with amines yields 4-amino derivatives :
| Amine | Conditions | Product | Yield |
|---|---|---|---|
| Aniline | POCl, reflux; then NH | 4-Anilinotetrahydrobenzo thieno[2,3-d]pyrimidine | 75% |
Characterization :
Key Structural Insights
Scientific Research Applications
2-(tert-butyl)-5,6,7,8-tetrahydro1
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-(tert-butyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the active site of the receptor, preventing the phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to the suppression of tumor cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Impact of Substituents on Activity
- Position 2 :
- Position 3 :
- Position 4: Amino-aryl (7a–7u series): Enables intercalation with DNA-topoisomerase complexes .
Research Findings and Therapeutic Potential
- Oncology : T126 and analogs targeting AKT1, topoisomerases, or HDACs show promise in AML, breast, and colon cancers .
- Neuroprotection : SIRT2 inhibitors derived from this scaffold reduce α-synuclein aggregation in Parkinson’s models .
- Antiviral Activity : Compound 20 highlights the core’s adaptability for HIV-1 therapy .
Q & A
Basic: What are the optimal synthetic routes for 2-(Tert-butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one?
Methodological Answer:
The synthesis typically involves cyclocondensation of azomethine intermediates in glacial acetic acid with DMSO as a catalyst. Key steps include refluxing azomethine derivatives (0.08 mol) in acetic acid for 30–60 minutes, followed by DMSO addition and further refluxing. Precipitation is achieved using cold 0.1 M NaCl, and recrystallization from acetic acid yields the target compound. Variations in substituents (e.g., nitrobenzyl or bromobenzyl groups) require adjusting reaction times and purification protocols .
Basic: What spectroscopic and crystallographic methods are used for structural characterization?
Methodological Answer:
1H-NMR and 13C-NMR (600 MHz, DMSO-d6) are standard for confirming proton and carbon environments, such as distinguishing tert-butyl protons (δ 1.45 ppm) and aromatic/heterocyclic resonances. X-ray crystallography is employed to resolve fused-ring conformations, as seen in anti-malarial derivatives with piperazine substituents. Melting points (>250°C) and HRMS validate purity and molecular weight .
Basic: Which biological targets are associated with this compound and its derivatives?
Methodological Answer:
Derivatives exhibit activity against:
- Acetylcholinesterase (AChE): Hydroxy/methoxyphenyl substituents enhance inhibition (IC50 < 10 µM) .
- Tyrosinase: 2,4-Dihydroxybenzene derivatives show competitive inhibition (Ki = 0.8 µM) .
- AKT1: The core structure inhibits AKT1 (IC50 = 2.3 µM) in acute myeloid leukemia .
- SIRT2: Neuroprotective effects in Parkinson’s models via selective SIRT2 inhibition (IC50 = 0.9 µM) .
Advanced: How do substituent modifications influence structure-activity relationships (SAR)?
Methodological Answer:
- Position 2 Substituents: Nitrobenzyl groups enhance RORγt inhibition (autoimmune applications), while bromobenzyl groups improve topoisomerase I/II dual inhibition (anticancer activity) .
- Position 4 Modifications: Amino aryl/alkyl groups (e.g., 4-bromobenzyl) increase DNA intercalation, as shown in cytotoxicity assays (IC50 = 1.2–8.7 µM against MCF-7) .
- Hydrophobic Moieties: Tert-butyl groups improve blood-brain barrier penetration for neurodegenerative targets .
Advanced: How do molecular docking results align with experimental enzyme inhibition data?
Methodological Answer:
Docking studies (AutoDock Vina) predict binding modes to AChE’s catalytic triad (Ser203, His447) with RMSD < 2.0 Å. Discrepancies arise when bulky substituents (e.g., nitrobenzyl) induce conformational changes not modeled in silico. Experimental validation via enzyme kinetics (Lineweaver-Burk plots) is critical to confirm competitive/non-competitive mechanisms .
Advanced: What strategies optimize dual enzyme inhibition (e.g., topoisomerase I/II)?
Methodological Answer:
Dual inhibition is achieved by tethering planar aromatic systems (e.g., bromobenzyl) to the pyrimidinone core. This design enables intercalation into DNA while binding topoisomerase catalytic pockets. In vitro assays (DNA relaxation assays) and comet assays confirm dual activity, with IC50 ratios < 2.0 indicating balanced inhibition .
Advanced: How can pharmacokinetic challenges (e.g., solubility) be addressed?
Methodological Answer:
- Prodrug Design: Acetylation of hydroxyl groups improves solubility (e.g., 4-methoxyphenyl derivatives show 3-fold higher aqueous solubility) .
- Nanoparticle Encapsulation: PLGA nanoparticles enhance bioavailability for CNS targets, as demonstrated in Parkinson’s models (50% increase in brain concentration) .
Advanced: What contradictions exist in reported biological activities, and how can they be resolved?
Data Contradictions:
- RORγt vs. AKT1 Inhibition: The same core structure shows divergent targets (autoimmune vs. cancer). Resolution requires isoform-specific assays (e.g., CRISPR-edited cell lines) .
- Enzyme vs. Cell-Based Activity: Tyrosinase inhibition (µM range) may not translate to anti-melanoma effects due to off-target toxicity. Multi-parameter optimization (e.g., logP < 3) balances potency and selectivity .
Advanced: How does oxidative metabolism impact compound stability?
Methodological Answer:
Tert-butyl groups reduce oxidative degradation (t1/2 = 8.2 h in liver microsomes) compared to methyl substituents (t1/2 = 2.1 h). LC-MS/MS identifies primary metabolites (e.g., hydroxylated tert-butyl), guiding deuterium incorporation to enhance metabolic stability .
Advanced: What in vitro models validate anti-inflammatory and neuroprotective effects?
Methodological Answer:
- Neuroprotection: SH-SY5Y cells treated with rotenone (Parkinson’s model) show 40% viability rescue via SIRT2 inhibition (Western blot confirmation of α-synuclein reduction) .
- Anti-inflammatory: LPS-induced RAW264.7 macrophages exhibit reduced IL-6 (70% inhibition) via RORγt antagonism (luciferase reporter assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
